A Technical Guide to N-Boc-D-alanine-(deoxy)-d₄: Properties, Protocols, and Applications
A Technical Guide to N-Boc-D-alanine-(deoxy)-d₄: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the deuterated, N-terminally protected amino acid, N-tert-Butoxycarbonyl-D-alanine-(deoxy)-d₄. This isotopically labeled compound is a critical tool in advanced research, particularly in pharmacokinetic studies and quantitative proteomics. This guide consolidates its chemical properties, outlines relevant experimental protocols, and illustrates its application in modern drug discovery and development workflows.
The nomenclature for this compound can vary. While the user request specified "d4", the most common variant involves deuteration of the three hydrogens on the terminal methyl group, correctly termed D-Alanine-3,3,3-N-t-Boc-d₃ . A "d4" variant implies additional deuteration at the alpha-carbon (D-Alanine-2,3,3,3-N-t-Boc-d₄ ). This guide will cover both, with a focus on the more frequently documented d₃ variant, and provide data for the non-deuterated analogue for comparative purposes.
Core Chemical Properties
The incorporation of deuterium (B1214612) atoms results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical reactivity of the molecule. This makes it an ideal internal standard for quantitative analysis.[1][2][3] The key physicochemical properties are summarized below.
| Property | N-Boc-D-alanine-3,3,3-d₃ | N-Boc-D-alanine-2,3,3,3-d₄ | N-Boc-D-alanine (Non-Deuterated) |
| Appearance | White to off-white solid[1][4] | - | White powder to crystal[5][6] |
| Molecular Formula | C₈H₁₂D₃NO₄[1] | C₈H₁₁D₄NO₄ | C₈H₁₅NO₄[5][7][8] |
| Molecular Weight | 192.23 g/mol [1][9][10] | 193.23 g/mol [11] | 189.21 g/mol [5][7][8] |
| CAS Number | 177614-70-9[1][9][10] | N/A | 7764-95-6[5][7][8] |
| Purity | ≥98%[1][4] | - | >98%[5][6] |
| Melting Point | - | - | 75-85 °C[5][6][] |
| Isotopic Enrichment | - | 98 atom % D[11] | - |
| Storage (Solid) | -20°C (3 years), 4°C (2 years)[1] | Room Temperature[11] | 2-8°C[][13] |
Synthesis and Logic
The synthesis of N-Boc-D-alanine-(deoxy)-d₄ involves two primary logical steps: the protection of the amine group with a tert-butoxycarbonyl (Boc) group and the isotopic labeling of the alanine (B10760859) molecule.
Caption: Logical workflow for the synthesis of N-Boc-D-alanine-d₄.
Experimental Protocols
This procedure describes the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common method in peptide chemistry.[14][15]
-
Dissolution: Dissolve deuterated D-alanine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (B95107) (THF).
-
Basification: Add a base, like sodium hydroxide (B78521) or triethylamine (B128534) (Et₃N), to deprotonate the amino group, making it nucleophilic.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) to a pH of ~3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
N-Boc-D-alanine-d₄ serves as an ideal internal standard (IS) for the accurate quantification of its non-deuterated analog in complex biological matrices.
-
Sample Preparation: Spike a known concentration of N-Boc-D-alanine-d₄ (the IS) into all samples, calibration standards, and quality control samples containing the analyte (non-deuterated N-Boc-D-alanine).
-
Extraction: Perform protein precipitation or liquid-liquid extraction to remove interfering matrix components. For example, add three volumes of ice-cold acetonitrile (B52724) to one volume of plasma, vortex, and centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The chromatographic method should separate the analyte and IS from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is plotted against the concentrations of the calibration standards to generate a calibration curve.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Biological and Pharmaceutical Context
N-protected D-amino acids like N-Boc-D-alanine are fundamental building blocks in Solid-Phase Peptide Synthesis (SPPS).[][16] Incorporating D-amino acids into peptide drug candidates can significantly enhance their stability against enzymatic degradation by proteases, thereby improving their in-vivo half-life. The deuterated version is used to precisely quantify these peptide drugs during development.[1]
Caption: General workflow for incorporating N-Boc-D-alanine in SPPS.
While the N-Boc protected and deuterated form is a synthetic tool, the core D-alanine molecule is a crucial component of the peptidoglycan cell wall in many bacteria.[17] D-alanine residues are incorporated into the pentapeptide side chains that cross-link to provide the cell wall with its structural integrity. This makes enzymes involved in D-alanine metabolism attractive targets for antimicrobial drug development.
Caption: Simplified pathway of D-Alanine incorporation in bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. N-(tert-Butoxycarbonyl)-D-alanine 7764-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. N-(tert-Butoxycarbonyl)-D-alanine 7764-95-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. N-Boc-D-alanine, 98+% | Fisher Scientific [fishersci.ca]
- 8. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-Alanine-3,3,3-D3-N-T-boc | C8H15NO4 | CID 16052265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 177614-70-9,D-ALANINE-3,3,3-D3-N-T-BOC | lookchem [lookchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]
- 17. benchchem.com [benchchem.com]
